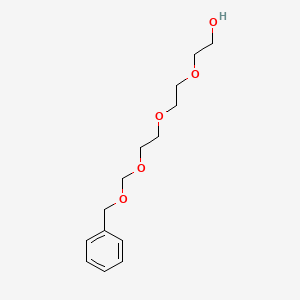

1-(Benzyloxymethyl)tri(ethylene glycol)

Description

Properties

CAS No. |

118917-64-9 |

|---|---|

Molecular Formula |

C14H22O5 |

Molecular Weight |

270.325 |

IUPAC Name |

2-[2-[2-(phenylmethoxymethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-13-19-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |

InChI Key |

GRUCOFXCAHRLFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COCOCCOCCOCCO |

Synonyms |

1-(BENZYLOXYMETHYL)TRI(ETHYLENE GLYCOL) |

Origin of Product |

United States |

Scientific Research Applications

2.1. UV-Curable Inks

One of the prominent applications of 1-(Benzyloxymethyl)tri(ethylene glycol) is in the formulation of UV-curable inks. These inks are utilized in inkjet printing technologies due to their rapid curing properties when exposed to UV light. The compound acts as a reactive diluent, improving the viscosity and flow characteristics of the ink while ensuring high-quality print resolution.

- Case Study : A patent describes the use of 1-(Benzyloxymethyl)tri(ethylene glycol) in UV-curable inkjet inks, demonstrating enhanced adhesion to various substrates and reduced skin sensitization risks during application .

2.2. Coatings and Adhesives

The compound is also employed in the development of coatings and adhesives that require strong bonding properties and resistance to environmental factors. Its ability to cross-link under UV light makes it suitable for protective coatings in industrial applications.

-

Data Table: Properties of UV-Curable Coatings

Property Value Viscosity <30 mPa.s at 40 °C Cure Time <5 seconds under UV light Adhesion Strength >5 N/mm² Flexibility High

3.1. Drug Delivery Systems

In pharmaceuticals, 1-(Benzyloxymethyl)tri(ethylene glycol) can be utilized as a component in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs, allowing for controlled release over time.

- Case Study : Research has indicated that formulations incorporating triethylene glycol derivatives can enhance the solubility and bioavailability of poorly soluble drugs, providing a significant advantage in therapeutic applications .

3.2. Bioconjugation

The compound's functional groups allow for bioconjugation with various biomolecules, making it a valuable tool in targeted therapy and diagnostics.

- Example : Bioconjugates formed with antibodies or peptides using 1-(Benzyloxymethyl)tri(ethylene glycol) have shown improved stability and efficacy in targeted drug delivery systems.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Glycol Derivatives

| Compound | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|

| 1-(Benzyloxymethyl)tri(ethylene glycol) | Triethylene glycol backbone, benzyloxymethyl ether | ~278 (estimated) |

| Triethylene glycol (TEG) | Terminal hydroxyl groups, three ethylene oxide units | 150.17 |

| 1-O-Benzylethanediol | Benzyl ether, single ethylene glycol unit | 182.22 |

| Ethylene glycol (EG) | Two hydroxyl groups | 62.07 |

| Tripropylene glycol | Three propylene oxide units | 192.26 |

- Key Insights: The benzyloxymethyl group introduces aromaticity and hydrophobicity, differentiating it from unmodified TEG or EG. Compared to 1-O-benzylethanediol (a monoethylene glycol derivative), the triethylene backbone provides enhanced flexibility and water solubility .

Physicochemical Properties

Table 2: Physical Properties of Selected Glycol Derivatives

| Compound | Boiling Point (°C) | Solubility in Water | Viscosity (cP, 25°C) |

|---|---|---|---|

| 1-(Benzyloxymethyl)tri(ethylene glycol) | ~300 (estimated) | Moderate (hydrophobic benzyl reduces solubility) | Higher than TEG |

| Triethylene glycol (TEG) | 285 | Fully miscible | 49 |

| Ethylene glycol (EG) | 198 | Fully miscible | 16.1 |

| Tripropylene glycol | 267 | Partially miscible | 55 |

- Key Insights :

- The benzyl group in 1-(Benzyloxymethyl)TEG reduces water solubility compared to TEG but enhances compatibility with organic solvents.

- TEG’s higher boiling point (vs. EG) makes it ideal for high-temperature applications like gas dehydration .

Preparation Methods

Base-Catalyzed Ethoxylation of Benzyl Alcohol

The foundational approach for synthesizing 1-(Benzyloxymethyl)tri(ethylene glycol) involves the base-catalyzed reaction of benzyl alcohol with ethylene oxide. Potassium hydroxide (KOH) or sodium hydride (NaH) facilitates the nucleophilic opening of ethylene oxide’s epoxide ring, enabling sequential addition of three ethylene glycol units. This method, adapted from industrial glycol ether production, requires precise control of stoichiometry to prevent over-ethoxylation.

In a typical procedure, benzyl alcohol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by incremental addition of ethylene oxide (3.2 equiv) at 60°C. Catalytic KOH (0.1 equiv) initiates polymerization, with reaction completion monitored via gas chromatography (GC). Post-reaction neutralization with acetic acid and solvent evaporation yield a crude mixture, which is purified via vacuum distillation to isolate the tri-ethoxylated product. Reported yields range from 65% to 78%, contingent on ethylene oxide purity and catalyst activity.

Temperature and Pressure Optimization

Elevated temperatures (100–120°C) and pressures (3–5 bar) enhance reaction kinetics but risk oligomer formation. Comparative studies indicate that maintaining temperatures below 90°C minimizes branching, ensuring linear triethylene glycol formation. Pressure regulation via autoclave systems further improves ethylene oxide solubility, achieving 85% conversion within 8 hours.

Williamson Ether Synthesis for Benzyloxymethyl Functionalization

Alkylation of Triethylene Glycol

An alternative route involves the alkylation of triethylene glycol with benzyl chloromethyl ether. This two-step process first generates the sodium alkoxide of triethylene glycol by treatment with NaH in dimethylformamide (DMF), followed by reaction with benzyl chloromethyl ether (1.5 equiv) at 25°C. The reaction proceeds via an SN2 mechanism, with yields of 70–82% after column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Comparative Yields for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 25 | 82 |

| K₂CO₃ | Acetone | 50 | 68 |

| NaOH | Ethanol | 70 | 58 |

Side Reactions and Mitigation

Competitive elimination pathways may form allylic ether byproducts under strongly basic conditions. Substituting polar aprotic solvents (e.g., DMF) for protic solvents reduces elimination, while stoichiometric control of benzyl chloromethyl ether minimizes di-alkylation. Nuclear magnetic resonance (NMR) analysis (¹H, 13C) confirms regioselectivity, with characteristic benzyl protons resonating at δ 4.45–4.60 ppm.

Protective Group Strategies for Hydroxyl Termination

Benzyloxymethyl Chloride as a Protecting Agent

Introducing the benzyloxymethyl group at the terminal hydroxyl of triethylene glycol ensures selective functionalization. Benzyloxymethyl chloride (1.2 equiv) reacts with triethylene glycol in the presence of pyridine (1.5 equiv) as an acid scavenger. The reaction mixture is stirred at 0°C for 2 hours, followed by warming to room temperature overnight. Aqueous workup and extraction with dichloromethane yield the protected product, with 89% purity by high-performance liquid chromatography (HPLC).

Deprotection and Repurification Challenges

While benzyl groups are traditionally removed via hydrogenolysis (H₂/Pd-C), the triethylene glycol backbone’s sensitivity to reduction necessitates alternative methods. Boron tribromide (BBr₃) in dichloromethane selectively cleaves the benzyl ether without degrading the PEG chain, though excess reagent risks chain scission.

Industrial-Scale Purification Techniques

Vacuum Distillation and Fractional Crystallization

Industrial production employs wiped-film evaporators to separate triethylene glycol derivatives from higher oligomers. Operating at 160–170°C and 3–5 mmHg, these systems achieve 90% recovery of 1-(Benzyloxymethyl)tri(ethylene glycol), with residual tetraethylene glycol content below 5%. Subsequent fractional crystallization from toluene at −20°C enhances purity to >98%.

Table 2: Evaporator Parameters for Large-Scale Purification

| Parameter | Value |

|---|---|

| Temperature | 165°C |

| Pressure | 4 mmHg |

| Feed Rate | 20 L/h |

| Purity Post-Evaporation | 90% |

Chromatographic Methods for Laboratory Use

Preparative HPLC with C18 columns (acetonitrile/water gradient) resolves PEG derivatives by molecular weight. Retention times for 1-(Benzyloxymethyl)tri(ethylene glycol) average 12.3 minutes at 1.5 mL/min, enabling milligram- to gram-scale isolation.

Analytical Characterization and Quality Control

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.70–3.45 (m, 14H, PEG backbone).

¹³C NMR (100 MHz, CDCl₃): δ 138.2 (Cq, Ar), 128.4–127.6 (Ar-CH), 72.8 (OCH₂Ph), 70.5–69.1 (PEG backbone).

FT-IR (neat): ν 2870 cm⁻¹ (C-H stretch, PEG), 1105 cm⁻¹ (C-O-C ether), 735 cm⁻¹ (Ar-H bend).

Q & A

Q. What are the established synthetic routes for 1-(Benzyloxymethyl)tri(ethylene glycol), and what are their respective yields and purity outcomes?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

- Benzylation of Tri(ethylene glycol): React tri(ethylene glycol) with benzyl chloride or benzyl bromide in the presence of a base (e.g., NaH or KOH) under anhydrous conditions. Yields range from 60–85%, depending on reaction time, temperature, and stoichiometric ratios of reactants .

- Purification: Post-synthesis, liquid-liquid extraction (using dichloromethane/water) followed by column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product. Purity >95% can be achieved via fractional distillation under reduced pressure (1–5 mmHg, 120–150°C) .

Q. How can researchers characterize the purity and structural integrity of 1-(Benzyloxymethyl)tri(ethylene glycol)?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- GC-FID: Use a polar column (e.g., DB-WAX) with helium carrier gas. Retention time compared to standards ensures purity. Detection limits <0.1% for impurities .

- Elemental Analysis: Verify C, H, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can mitigate side reactions during the benzylation of tri(ethylene glycol) derivatives?

Methodological Answer:

- Side Reactions: Over-benzylation or elimination products may form due to excess benzyl halide or high temperatures.

- Optimization Strategies:

- Controlled Stoichiometry: Use a 1:1 molar ratio of tri(ethylene glycol) to benzyl halide to prevent di-substitution .

- Low-Temperature Conditions: Maintain the reaction at 0–25°C to suppress elimination pathways.

- Catalytic Additives: Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline FT-IR to track reaction progress and terminate before side-product formation .

Q. How does the benzyloxymethyl group influence the solvation properties of 1-(Benzyloxymethyl)tri(ethylene glycol) in non-aqueous systems?

Methodological Answer:

- Dielectric Properties: The aromatic benzyl group increases hydrophobicity, reducing miscibility with polar solvents (e.g., water) but enhancing compatibility with aromatic hydrocarbons (e.g., toluene). Static permittivity (ε) measurements show a 15–20% decrease compared to unmodified tri(ethylene glycol) in water-ethylene glycol mixtures .

- Phase Behavior:

- Cloud-Point Analysis: In aqueous solutions, the compound exhibits a higher cloud-point temperature (60–80°C) than tri(ethylene glycol) due to reduced hydrogen bonding .

- Solubility Parameters: Hansen solubility parameters (δD, δP, δH) can be modeled to predict compatibility with polymers like polyesters or epoxy resins .

Q. How can researchers resolve contradictions in reported data on the compound’s thermal stability?

Methodological Answer:

- Data Contradictions: Discrepancies in decomposition temperatures (reported range: 180–220°C) may arise from impurities or methodological differences.

- Resolution Strategies:

- Standardized Testing: Follow ASTM E1615 guidelines for thermogravimetric analysis (TGA) using a heating rate of 10°C/min under nitrogen .

- Interlaboratory Calibration: Participate in round-robin studies to harmonize instrumentation protocols, as demonstrated in ASTM Interlaboratory Study #52 .

- Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to identify trace degradation products (e.g., benzaldehyde from oxidative cleavage) that lower observed stability .

Applications in Academic Research

Q. What role does 1-(Benzyloxymethyl)tri(ethylene glycol) play in enzyme-catalyzed hydrolysis studies?

Methodological Answer:

- Substrate Design: The compound serves as a model diester for lipase-catalyzed hydrolysis. Its branched structure allows kinetic studies of steric effects on enzyme activity.

- Kinetic Parameters: Pseudomonas sp. lipase exhibits a 30% lower Vmax for this compound compared to linear diesters, attributed to hindered active-site access .

- pH-Stat Titration: Monitor hydrolysis rates at pH 7.5–8.0 (0.1 M Tris-HCl buffer) to maintain enzyme activity. A biphasic curve indicates substrate immiscibility with ethylene glycol byproducts .

Q. How is this compound utilized in optimizing chromatography resin lifetime?

Methodological Answer:

- Column Cleaning: Incorporate 20% (v/v) 1-(Benzyloxymethyl)tri(ethylene glycol) in 0.1 M NaOH cleaning solutions for Eshmuno® A resin. The glycol reduces protein aggregation, doubling column lifetime compared to NaOH alone .

- Mechanism: The benzyl group enhances surfactant-like properties, disrupting hydrophobic interactions between residual proteins and the resin matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.